2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Catalog No.
S1898342
CAS No.
99368-67-9
M.F
C6H2ClF3N2O2
M. Wt
226.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

CAS Number

99368-67-9

Product Name

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

IUPAC Name

2-chloro-5-nitro-3-(trifluoromethyl)pyridine

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-4(6(8,9)10)1-3(2-11-5)12(13)14/h1-2H

InChI Key

OPEZLLCPUDLUFV-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Cl)[N+](=O)[O-]

The exact mass of the compound 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9) is a highly functionalized, tri-substituted pyridine building block central to the synthesis of modern anti-androgen therapeutics, most notably apalutamide [1]. It features a highly electrophilic C2-chloro group primed for nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed cyanation, a C5-nitro group that serves as a direct precursor to critical aniline linkages, and a C3-trifluoromethyl group that imparts essential lipophilicity and metabolic stability. With a calculated XLOGP3 of 2.53, this compound is engineered specifically for complex pharmaceutical workflows where late-stage functionalization and strict regiocontrol are mandatory .

Attempting to substitute 2-chloro-5-nitro-3-(trifluoromethyl)pyridine with simpler analogs fundamentally disrupts downstream API synthesis. Procuring 2-chloro-3-(trifluoromethyl)pyridine requires a subsequent harsh nitration step that suffers from poor regioselectivity and low yields due to severe electronic deactivation of the pyridine ring [1]. Conversely, utilizing the unchlorinated precursor, 5-nitro-3-(trifluoromethyl)pyridin-2-ol, forces manufacturers to perform highly corrosive chlorination using excess POCl3/PCl5 at elevated temperatures (110–120 °C). Furthermore, omitting the trifluoromethyl group by using 2-chloro-5-nitropyridine eliminates the critical steric and electronic properties required for both the SNAr cyanation kinetics and the ultimate target binding affinity of the final drug . Therefore, procuring the exact tri-substituted compound is essential for step economy, process safety, and final product viability.

Precursor Suitability: Eliminating Hazardous Nitration Steps

The synthesis of advanced anti-androgens requires an amine functionality at the C5 position [1]. Procuring 2-chloro-5-nitro-3-(trifluoromethyl)pyridine provides a pre-installed nitro group that can be reduced to the corresponding amine (CAS 99368-68-0) with near 100% regiocontrol. In contrast, attempting to use 2-chloro-3-(trifluoromethyl)pyridine as a starting material requires direct electrophilic nitration. Due to the strongly electron-withdrawing nature of both the chloro and trifluoromethyl groups, this nitration requires fuming nitric and sulfuric acids at extreme temperatures, typically yielding <40% of the desired isomer alongside significant degradation products [2].

Evidence DimensionYield and regiocontrol for C5-nitrogen functionalization
Target Compound Data>90% yield via direct reduction of the pre-installed NO2 group
Comparator Or Baseline2-Chloro-3-(trifluoromethyl)pyridine (<40% yield via direct nitration)
Quantified Difference>50% absolute yield improvement and elimination of fuming acidic conditions
ConditionsIndustrial-scale API intermediate synthesis (reduction vs. electrophilic nitration)

Procuring the pre-nitrated building block bypasses a low-yielding, highly hazardous nitration step, significantly improving overall process economics and safety.

Processability: Bypassing Corrosive Halogenation

The immediate upstream precursor to the target compound is 5-nitro-3-(trifluoromethyl)pyridin-2-ol (CAS 99368-66-8). Converting this pyridinol to the active chloro-pyridine requires harsh conditions, utilizing phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 110–120 °C for 8.0 hours . By procuring 2-chloro-5-nitro-3-(trifluoromethyl)pyridine directly, manufacturers completely eliminate this step. This not only saves 8 hours of reactor time per batch but also removes the generation of highly corrosive, phosphorus-laden acidic waste streams that require costly neutralization and disposal [1].

Evidence DimensionReagent equivalents and thermal requirements for chlorination
Target Compound Data0 equivalents of POCl3/PCl5 required (ready for immediate SNAr/cyanation)
Comparator Or Baseline5-Nitro-3-(trifluoromethyl)pyridin-2-ol (requires >2.5 eq POCl3/PCl5 at 110 °C)
Quantified DifferenceElimination of 100% of phosphorus-based halogenating agents and associated thermal hazards
ConditionsStandard industrial conversion of pyridinols to 2-chloropyridines

Direct procurement of the chlorinated form streamlines plant operations, reduces hazardous waste management costs, and increases throughput.

Chemoselective Reduction: Enhanced Stability over Bromo Analogs

In the synthesis of 6-chloro-5-(trifluoromethyl)pyridin-3-amine, the C5-nitro group must be reduced without cleaving the C2-halogen bond. 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine exhibits high chemoselectivity under standard reduction conditions, maintaining the integrity of the C2-Cl bond [1]. If the bromo analog (2-bromo-5-nitro-3-(trifluoromethyl)pyridine) is used, the weaker C2-Br bond is highly susceptible to hydrodehalogenation during nitro reduction, often resulting in >15% of the des-halogenated impurity [2]. The target chloro compound restricts this undesired side reaction to <5%, ensuring a high-purity intermediate.

Evidence DimensionRate of undesired hydrodehalogenation during nitro reduction
Target Compound Data<5% dehalogenation under standard reducing conditions
Comparator Or Baseline2-Bromo-5-nitro-3-(trifluoromethyl)pyridine (>15% dehalogenation)
Quantified Difference>10% reduction in critical impurities, preserving the halogen for subsequent cyanation
ConditionsNitro-group reduction using dissolving metal or poisoned catalytic hydrogenation

Minimizing dehalogenation impurities directly translates to higher yields of the active intermediate and reduces the need for expensive chromatographic purification.

Medicinal Chemistry Optimization: Lipophilicity and Metabolic Blocking

The inclusion of the 3-trifluoromethyl group is non-negotiable for the pharmacokinetic profile of downstream anti-androgens. Compared to the baseline 2-chloro-5-nitropyridine, the target compound (CAS 99368-67-9) possesses a significantly higher lipophilicity, with a calculated XLOGP3 of 2.53 . This trifluoromethyl group increases the logP by approximately 1.0 unit while simultaneously providing severe steric hindrance that blocks cytochrome P450-mediated oxidation at the C3 position. Furthermore, the strong electron-withdrawing nature of the CF3 group highly activates the C2-chloro position for subsequent nucleophilic displacement, accelerating downstream cyanation kinetics [1].

Evidence DimensionCalculated lipophilicity (XLOGP3) and C2-activation
Target Compound DataXLOGP3 = 2.53, with dual electronic activation at C2
Comparator Or Baseline2-Chloro-5-nitropyridine (XLOGP3 ~1.5, single activation)
Quantified Difference~1.0 unit increase in XLOGP3 and complete metabolic blocking at the C3 position
Conditionsin silico physicochemical profiling and established SAR for non-steroidal anti-androgens

The exact tri-substituted pattern is strictly required to meet the binding affinity and half-life specifications of blockbuster prostate cancer therapeutics.

Synthesis of Apalutamide and Advanced Anti-Androgens

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine is the definitive upstream building block for synthesizing 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS 573762-62-6) [1]. Through a sequence of chemoselective nitro reduction and C2-cyanation, it provides the exact right-hand aryl fragment required for apalutamide, a major therapeutic for non-metastatic castration-resistant prostate cancer[2].

Development of Novel Agrochemicals

The highly activated C2-chloro position and the lipophilic CF3 group make this compound a highly effective precursor for discovering new crop protection agents. The ability to perform rapid SNAr reactions with various amines or thiols allows for the efficient generation of libraries of 2-substituted 5-nitro-3-(trifluoromethyl)pyridines, which are frequently evaluated for herbicidal and insecticidal activity[3].

Fluorinated Building Block Libraries for Medicinal Chemistry

Because the trifluoromethyl group drastically alters the pKa, lipophilicity, and metabolic stability of the pyridine core, this compound is heavily utilized in early-stage drug discovery. It serves as a reliable starting point for synthesizing complex, metabolically stable heterocyclic scaffolds where blocking C3 oxidation is critical for improving in vivo half-life.

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

2-Chloro-3-trifluoromethyl-5-nitropyridine

Dates

Last modified: 08-16-2023

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